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Compound of Interest

Compound Name: 2-Chloropropane-1,1,1-D3

CAS No.: 137832-55-4

Cat. No.: B594967 Get Quote

Executive Summary & Chemical Profile
2-Chloropropane-1,1,1-D3 (Isopropyl chloride-d3) is a high-value, volatile isotopic reagent

used primarily for introducing deuterium labels into pharmaceutical scaffolds and metabolic

probes.[1]

Unlike standard reagents, this compound presents a dual challenge: extreme volatility (BP

~35°C) and isotopic integrity risks (H/D exchange or elimination). However, it also offers a

unique chemical advantage: the Deuterium Kinetic Isotope Effect (DKIE), which can stabilize

the molecule against specific degradation pathways compared to its non-deuterated

counterpart.
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Property Specification Notes

CAS Number 137832-55-4 Specific to 1,1,1-D3 isomer

Structure
Chiral center at C2 (usually

racemic)

Molecular Weight 81.56 g/mol
~3.02 g/mol heavier than non-

deuterated

Boiling Point 34–36 °C
Critical Control Point: Near

ambient temp

Flash Point -32 °C (Closed Cup) Extremely Flammable

Density 0.859 g/mL Similar to non-deuterated

Safety & Containment Strategy
Core Directive: Treat 2-Chloropropane-1,1,1-D3 as a "fugitive gas" trapped in liquid form.

Standard liquid handling results in significant mass loss and isotopic dilution.

The "Cold-Chain" Containment Protocol
Due to its high vapor pressure (~590 hPa at 20°C), opening a vial at room temperature can

result in the loss of 5-10% of the material within minutes.

Mandatory Handling Conditions:

Temperature: All manipulations must occur with reagents chilled to -20°C.

Atmosphere: Strict Argon or Nitrogen blanket.

Vessels: Use crimp-top septum vials only. Never decant; always transfer via gas-tight

syringe.

Workflow Visualization: Lossless Transfer
The following diagram outlines the decision logic for safe aliquoting to prevent "Headspace

Partitioning" (loss of D3 into the gas phase).
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Figure 1: Lossless Transfer Workflow ensuring minimal vapor phase partitioning.

Scientific Rationale: The Isotopic Armor
Understanding the reactivity difference between 2-chloropropane and its D3 analog is crucial

for reaction design.

Suppression of E2 Elimination
Secondary alkyl halides are prone to E2 elimination in the presence of bases, forming propene.

However, the 1,1,1-D3 analog exhibits a Primary Deuterium Kinetic Isotope Effect (DKIE).
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Mechanism: E2 elimination requires the abstraction of a

-proton (or deuteron).

The Effect: The C-D bond is stronger than the C-H bond (lower zero-point energy). Breaking

the C-D bond is energetically more demanding.

Result: The rate of elimination (

) for the D3-methyl group is significantly slower than for the H3-methyl group (

).

Application Note: If your reaction conditions are basic (e.g., alkylation using

or

), the D3 label effectively "protects" the molecule from degradation, increasing the yield of the
substitution product (

) over the elimination byproduct.

Reaction Pathway Diagram
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Figure 2: Competitive pathways. The D3 label suppresses elimination at the C1 position due to

the Kinetic Isotope Effect.

Experimental Protocol: Grignard Formation
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Context: Creating the Grignard reagent (Isopropylmagnesium chloride-d3) is a common

intermediate step. This reaction is sensitive to water (hydrolysis) and Wurtz coupling.

Reagents
2-Chloropropane-1,1,1-D3 (1.0 eq)

Magnesium turnings (1.2 eq, acid washed, oven-dried)

THF (Anhydrous, stabilizer-free)

Iodine (catalytic crystal)

Step-by-Step Methodology
Activation: Place Mg turnings in a flame-dried 3-neck flask under Argon. Add a single crystal

of

and heat gently until iodine vapor activates the Mg surface.

Solvent Prep: Add anhydrous THF to cover the Mg.

Initiation: Add 5% of the total volume of 2-Chloropropane-1,1,1-D3. Note: Do not heat

externally yet.[2][3] The reaction is exothermic; look for turbidity and loss of iodine color.

Controlled Addition: Once initiated, dilute the remaining D3-chloride with THF (1:1 v/v) in a

pressure-equalizing addition funnel.

Temperature Control: Add dropwise to maintain a gentle reflux.

Critical: If the reflux becomes too vigorous, the volatile D3-chloride will escape the

condenser. Use a dry-ice/acetone condenser (-78°C) instead of standard water cooling to

trap the reagent.

Digestion: After addition, stir for 1 hour at room temperature.

Validation: Titrate an aliquot using salicylaldehyde phenylhydrazone to determine molarity

before use.
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Analytical Verification & Quality Control
Before committing the expensive reagent to a batch, verify its identity and isotopic purity.

Technique
Expected Observation (vs.
Non-Deuterated)

Pass Criteria

1H NMR (CDCl3)

Loss of Signal: The doublet

corresponding to the C1-

Methyl (~1.5 ppm) will

disappear. Simplification: The

methine proton (-CHCl-) septet

will simplify to a quartet

(coupling only to the C3-

Methyl).

>98% Isotopic Enrichment

GC-MS
Mass Shift: Molecular ion peak

shift from m/z 78 to m/z 81.
No m/z 78 peak detected

Refractive Index
Slight deviation from 1.378 (

) due to isotope effect.
Within ±0.002 of Ref Std
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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